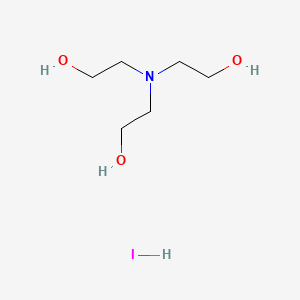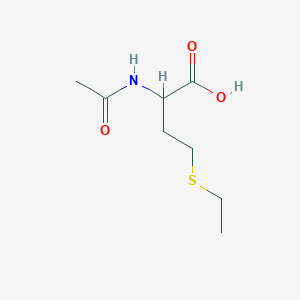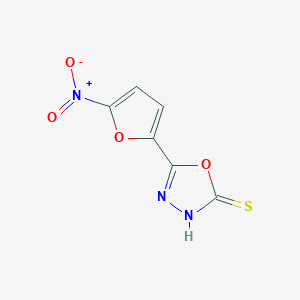![molecular formula C15H15N3O2 B1620673 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid CAS No. 904817-40-9](/img/structure/B1620673.png)
6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Vue d'ensemble
Description
The compound “6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid” is a complex organic molecule that contains a pyrrolidine ring and two pyridine rings . Pyrrolidine is a five-membered ring with one nitrogen atom, and pyridine is a six-membered ring with one nitrogen atom . These structures are commonly used in medicinal chemistry to create compounds for the treatment of various diseases .
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine ring, followed by the attachment of the pyridine rings . This could be achieved through various synthetic strategies, such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyridine rings. The pyrrolidine ring contributes to the three-dimensional (3D) structure of the molecule due to its non-planarity, a phenomenon called "pseudorotation" . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. The pyrrolidine and pyridine rings could undergo various reactions, such as substitution or addition reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine and pyridine rings. These properties could include solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Chemical Synthesis and Functionalization
Cyclic amines, including pyrrolidine derivatives, are key intermediates in the synthesis of complex molecular structures due to their ability to undergo redox-annulations with α,β-unsaturated carbonyl compounds. This process, facilitated by carboxylic acid promotion, generates conjugated azomethine ylides which undergo 6π-electrocylization, potentially leading to the formation of ring-fused pyrrolines. These intermediates can be further oxidized to pyrroles or reduced back to pyrrolidines, demonstrating the versatile synthetic utility of pyrrolidine-containing compounds like 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid in organic synthesis and medicinal chemistry (Kang et al., 2015).
Coordination Chemistry and Framework Structures
Pyrrolidine and pyridine derivatives are instrumental in the development of coordination polymers and metal-organic frameworks (MOFs). These compounds can act as ligands, coordinating with metal ions to form structures with diverse geometries and functionalities. For example, pyridine and pyrrolidine derivatives have been used to synthesize three-dimensional lanthanide coordination polymers with unique topologies and potential applications in materials science, catalysis, and luminescence (Qin et al., 2005). Similarly, the structural versatility of these ligands has been demonstrated in the self-assembly of lanthanide helicate coordination polymers into metal-organic framework structures, showcasing their potential in constructing highly ordered and functional materials (Ghosh & Bharadwaj, 2004).
Supramolecular Chemistry
The pyrrolidine and pyridine moieties present in compounds like 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid play significant roles in supramolecular chemistry, particularly in the formation of hydrogen-bonded networks. These networks are essential for the design and synthesis of new materials with specific properties, such as porosity, which is crucial for applications in gas storage, separation, and catalysis. The intermolecular interactions involving carboxylic acid and pyridine units lead to the construction of complex supramolecular architectures, as seen in the crystal structures of various pyridine and pyrazine carboxylic acids (Vishweshwar et al., 2002).
Orientations Futures
Propriétés
IUPAC Name |
6-(2-pyridin-4-ylpyrrolidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(20)12-3-4-14(17-10-12)18-9-1-2-13(18)11-5-7-16-8-6-11/h3-8,10,13H,1-2,9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKJIGQBYJMPKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=C(C=C2)C(=O)O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378094 | |
| Record name | 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |
CAS RN |
904817-40-9 | |
| Record name | 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[6-(ethoxycarbonyl)-3-ethyl-2-methyl-3H-benzimidazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B1620590.png)
![5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone](/img/no-structure.png)
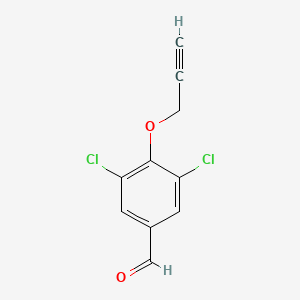
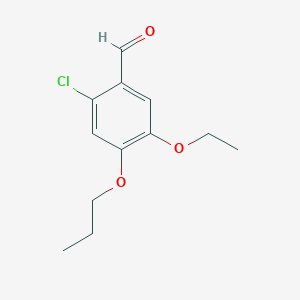
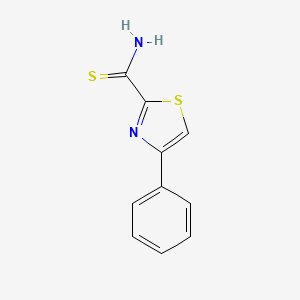
![1-[4-(3-Methyl-butoxy)-phenyl]-ethanone](/img/structure/B1620599.png)
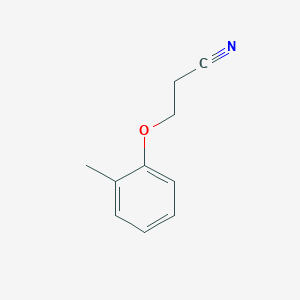
![2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1620601.png)
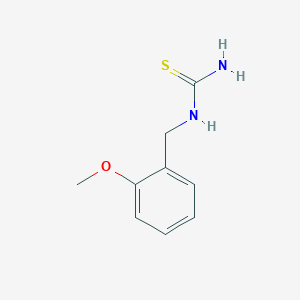
![2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid](/img/structure/B1620604.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1620608.png)
